3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Mechanism of Action
Target of Action
Related compounds have been found to inhibit intracellular akt activation and its downstream target pras40 , and to affect microtubule assembly formation .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to inhibition of intracellular akt activation and affecting microtubule assembly .
Biochemical Pathways
Related compounds have been found to influence the akt/pras40 pathway and the tubulin polymerization process .
Result of Action
Related compounds have shown considerable cytotoxicity against multiple cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, imidazopyridine derivatives, including this compound, have shown the ability to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound has been evaluated as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic research.
Cellular Effects
This compound has demonstrated various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives, including this compound, have been found to act as GABA A receptor positive allosteric modulators, which can affect neurotransmission in the central nervous system . Additionally, these compounds have shown potential in inhibiting cancer cell proliferation by targeting specific cellular pathways necessary for cancer cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit kinases is attributed to its binding interactions with the enzyme’s active site, preventing substrate phosphorylation . Additionally, its role as an antagonist of angiotensin II and thromboxane A2 receptors involves blocking the receptor’s activity, thereby modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives, including this compound, can maintain their activity over extended periods, making them suitable for long-term in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as cytotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion to active metabolites that can exert biological effects. Additionally, imidazopyridine derivatives have been shown to affect metabolic flux and metabolite levels, further highlighting their role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s ability to cross cellular membranes and reach target sites is crucial for its biological activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, imidazopyridine derivatives have been found to localize in the nucleus, where they can influence gene expression and other nuclear processes . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%).
Industrial Production Methods
. These suppliers provide the compound for research purposes, indicating that it is produced on a scale sufficient to meet the demands of the scientific community.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, phase transfer catalysts, and various oxidizing and reducing agents . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogenated derivatives can yield regioisomeric compounds .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol can be compared with other similar compounds, such as:
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Chloro-3H-imidazo[4,5-b]pyridine
These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its hydroxyl group at the 6-position, which can influence its reactivity and potential biological activity.
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-4-9-6-2-5(11)3-8-7(6)10/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOZEZYJOGVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674120 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-70-9 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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